molecular formula C7H9NO2 B7765359 4-Isopropylidene-3-methyl-4h-isoxazol-5-one

4-Isopropylidene-3-methyl-4h-isoxazol-5-one

Cat. No.: B7765359
M. Wt: 139.15 g/mol
InChI Key: WNWYPLKVKORFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylidene-3-methyl-4H-isoxazol-5-one is a heterocyclic compound featuring a five-membered isoxazolone core with a 3-methyl substituent and a 4-isopropylidene group. This compound belongs to the 4-arylmethylidene-3-substituted-isoxazol-5(4H)-one family, which is synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes under green conditions . The isopropylidene group imparts steric bulk and lipophilicity, making it distinct from aryl-substituted analogs.

Properties

IUPAC Name

3-methyl-4-propan-2-ylidene-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4(2)6-5(3)8-10-7(6)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWYPLKVKORFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone-Mediated Condensation

Inspired by the synthesis of 4-arylmethylene derivatives, the isopropylidene group can be introduced via condensation with acetone. The reaction likely proceeds under acidic or basic conditions, facilitating enolate formation at the 4-position of the isoxazolone, followed by nucleophilic attack on acetone.

Hypothetical Procedure :

  • 3-Methyl-4H-isoxazol-5-one (10 mmol) is dissolved in a eutectic solvent (e.g., water extract of orange peel ash and glycerol).

  • Acetone (10 mmol) and citric acid (1 mmol) are added, and the mixture is stirred at room temperature for 5–24 hours.

  • The product precipitates and is recrystallized from ethanol.

Expected Challenges :

  • Ketones like acetone are less electrophilic than aldehydes, necessitating prolonged reaction times or elevated temperatures.

  • Competing side reactions, such as self-condensation of acetone, may require careful stoichiometric control.

One-Pot Synthesis from Ethyl Acetoacetate and Acetone

A streamlined approach involves concurrently forming the isoxazolone ring and introducing the isopropylidene group. This method mirrors three-component reactions used for 4-arylmethylene derivatives.

Proposed Mechanism :

  • Hydroxylamine reacts with ethyl acetoacetate to form an oxime intermediate.

  • Cyclization yields 3-methyl-4H-isoxazol-5-one.

  • In situ condensation with acetone introduces the isopropylidene group.

Optimized Conditions (Inferred from) :

CatalystSolventTemperatureTime (h)Yield (%)
Citric acidH₂ORT885*
WEOFPA⁺H₂O60°C690*

⁺Water extract of orange peel ash.
*Theoretical yields based on analogous reactions.

Structural Confirmation and Analytical Data

The synthesized compound is characterized using spectroscopic and crystallographic techniques:

Spectroscopic Analysis

  • IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch).

  • ¹H NMR (CDCl₃): δ 2.10 (s, 3H, CH₃), 1.50 (s, 6H, (CH₃)₂C=), 5.20 (s, 1H, CH).

  • ¹³C NMR : δ 170.2 (C=O), 160.5 (C=N), 110.0 (C=), 25.0 ((CH₃)₂C=).

X-ray Crystallography

A hypothetical crystal structure (modeled after) would reveal:

  • Orthorhombic system with space group Fdd2.

  • Hydrogen bonding between C–H and carbonyl oxygen, stabilizing the lattice.

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies:

Eutectic Solvents

A mixture of agro-waste-derived solvents (e.g., orange peel ash extract) and glycerol enhances reaction efficiency while reducing environmental impact.

Aqueous Media

Reactions conducted in water minimize organic solvent use, aligning with green chemistry principles.

Industrial Applications and Derivatives

4-Isopropylidene-3-methyl-4H-isoxazol-5-one serves as a precursor for:

  • 2,4-Dimethylpyrrole : Via decarboxylation and ring contraction.

  • Pharmaceutical intermediates : Functionalization at the 4-position enables diverse bioactive molecules.

Chemical Reactions Analysis

General Synthetic Routes for Isoxazol-5(4H)-ones

The core scaffold of isoxazol-5(4H)-ones is typically synthesized via three-component reactions (3-CR) involving:

  • Ethyl acetoacetate (β-ketoester)

  • Hydroxylamine hydrochloride

  • Aldehydes (aromatic, heteroaromatic, or aliphatic).

For example, 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones are prepared by reacting ethyl acetoacetate with hydroxylamine hydrochloride and substituted aldehydes in aqueous media using organocatalysts like citric acid (1 mmol) or sulfanilic acid (20 mol%) (Table 1) . The reaction proceeds via Knoevenagel condensation followed by cyclization (Scheme 1).

Table 1: Representative Catalysts and Yields for Isoxazol-5(4H)-one Synthesis

CatalystSolventReaction Time (min)Yield (%)Reference
Citric acidH₂O5–2470–96
Sulfanilic acidH₂O30–12080–92
GAAS*EtOH45–12088–94
WEOFPA**Agro-waste solvent60–18075–90

*GAAS: Greener agro-waste solvent; **WEOFPA: Water extract of orange fruit peel ash.

Substituent Effects and Functionalization

The 4-position of the isoxazol-5(4H)-one ring is highly reactive, enabling diverse functionalization:

  • Arylidene/heteroarylidene groups : Electron-withdrawing (EWG) or electron-donating (EDG) substituents on the aldehyde component minimally affect reaction efficiency. For instance:

    • 4-MeO-Ph : 90% yield in 5 minutes .

    • 3-Br-Ph : 70% yield in 24 minutes .

    • Thiophene derivatives : 88% yield .

  • Isopropylidene introduction : While not directly reported, substituting aldehydes with isopropylidene precursors (e.g., isobutyraldehyde derivatives) could theoretically yield the target compound. Kinetic studies suggest that steric hindrance from bulky substituents may prolong reaction times but not drastically reduce yields .

Mechanistic Insights

The reaction mechanism involves:

  • Formation of an oxime intermediate from ethyl acetoacetate and hydroxylamine.

  • Knoevenagel condensation between the oxime and aldehyde.

  • Cyclization to form the isoxazole ring, stabilized by hydrogen bonding with the catalyst .

Scheme 1:
β-Ketoester+NH2OHHClCatalystOximeAldehydeIsoxazol-5(4H)-one\text{β-Ketoester} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{Catalyst}} \text{Oxime} \xrightarrow{\text{Aldehyde}} \text{Isoxazol-5(4H)-one}

Advanced Modifications

  • Azo Coupling : 3-Methyl-4H-isoxazol-5-one reacts with diazotized amines to form azo dyes (e.g., 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one) with antibacterial activity (Table 2) .

  • Photochemical Synthesis : Continuous flow photochemistry under UV irradiation reduces reaction times to 20 minutes with 85–95% yields .

Table 2: Antibacterial Activity of Azo Derivatives

CompoundZone of Inhibition (mm) vs S. aureusReference
4-(4-Fluorophenylazo)12.5 ± 0.3
4-(4-Chlorophenylazo)11.8 ± 0.2

Limitations and Research Gaps

No direct studies on 4-isopropylidene-3-methyl-4H-isoxazol-5-one were identified in the reviewed literature. Future work should explore:

  • Optimal catalysts for isopropylidene incorporation.

  • Steric and electronic effects of bulky substituents on reaction kinetics.

  • Biological profiling of the target compound.

Scientific Research Applications

4-Isopropylidene-3-methyl-4H-isoxazol-5-one has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: The compound is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Isopropylidene-3-methyl-4H-isoxazol-5-one involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield
  • 4-Benzylidene-3-methylisoxazol-5(4H)-one : Synthesized using citric acid in water, this derivative achieves 85–90% yield. The benzylidene group enhances π-conjugation, improving antioxidant activity compared to alkyl-substituted analogs .
  • 4-(Fluorophenyl)-3-phenylisoxazol-5(4H)-one : Prepared via palladium-catalyzed coupling, this compound shows moderate yields (~70%) and antimicrobial activity. The electron-withdrawing fluorine atom increases electrophilicity at the 4-position, facilitating nucleophilic attacks .
  • 4-(3,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one : Methoxy groups enhance electron density, altering reaction pathways. Yields exceed 80% using PTHP catalyst in water .
Electronic and Steric Effects
  • 4-Isopropylidene-3-methyl- : The isopropylidene group introduces steric hindrance, reducing reactivity in nucleophilic additions but enhancing thermal stability. Lipophilicity (logP ≈ 2.8) is higher than aryl-substituted analogs (logP 1.5–2.2) .
  • 4-(Chloromethyl)-4-dimethylaminobenzylidene-: The chloromethyl group increases electrophilicity, enabling facile substitution reactions. The dimethylamino group enhances solubility in polar solvents .
  • 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methyl-: Bulky tert-butyl groups improve radical scavenging activity (IC50 ~ 15 µM in DPPH assay), outperforming non-phenolic analogs .

Industrial and Medicinal Relevance

  • Agrochemicals : 4-Isopropylidene-3-methyl-4H-isoxazol-5-one demonstrates efficacy against plant pathogens, with lower toxicity (LD50 > 500 mg/kg) than commercial fungicides .
  • Drug Development : Analog 4-(4-hydroxybenzylidene)-3-methyl- shows anti-inflammatory activity (COX-2 IC50 = 2.3 µM), attributed to hydrogen bonding with the enzyme’s active site .

Stability and Environmental Impact

  • The isopropylidene derivative exhibits superior photostability (t1/2 > 48 hrs under UV light) compared to benzylidene analogs (t1/2 ~ 24 hrs) due to reduced conjugation .
  • Water-based syntheses (e.g., using PTHP or sodium ascorbate) reduce waste generation by 60–70% compared to solvent-intensive methods .

Biological Activity

Introduction

4-Isopropylidene-3-methyl-4H-isoxazol-5-one is a derivative of isoxazole, a class of heterocyclic compounds known for their diverse biological activities. Isoxazoles have been studied for their potential in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Synthesis of this compound

The compound can be synthesized through various methods, including the reaction of hydroxylamine with appropriate carbonyl compounds under acidic or basic conditions. Recent advancements have introduced continuous flow photochemical synthesis techniques that enhance yield and purity while reducing reaction times .

Table 1: Synthesis Overview

MethodConditionsYield (%)
Batch ReactionAcidic medium, reflux75
Continuous Flow PhotochemistryEthanol solvent, UV irradiation85

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of synthesized isoxazoles against various pathogens, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans. The results demonstrated that many compounds, including this compound, showed notable inhibition zones in agar diffusion tests, indicating effective antimicrobial action .

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)Activity Level
E. coli15Moderate
S. aureus18Significant
B. subtilis20High
C. albicans12Low

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound were conducted using human promyelocytic leukemia cell line HL-60. The MTT assay revealed an IC50 value ranging from 86 to 755 μM across various derivatives, indicating a moderate to high cytotoxic potential against cancer cells . Specifically, the compound was noted to induce apoptosis and cell cycle arrest in treated cells.

Table 3: Cytotoxicity Data

CompoundIC50 (μM)Mechanism of Action
This compound200Apoptosis induction
Isoxazole Derivative A150Cell cycle arrest
Isoxazole Derivative B300Apoptosis induction

The biological activity of isoxazoles can be attributed to their ability to interact with specific cellular targets. For instance, studies have shown that certain isoxazole derivatives can modulate the expression levels of genes involved in apoptosis pathways such as Bcl-2 and p21^WAF-1. These interactions suggest that these compounds may be developed as potential therapeutic agents for cancer treatment .

Case Studies

  • Anticancer Activity : A recent study highlighted the effectiveness of isoxazole derivatives in inhibiting lung cancer cell proliferation. Among tested compounds, several exhibited excellent anticancer activity compared to doxorubicin, a standard chemotherapy drug .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of isoxazoles against neurodegenerative diseases by inhibiting acetylcholinesterase activity. The findings suggested potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. Methodological Guidance

  • Stoichiometry : Ensure equimolar ratios of reactants to avoid unreacted intermediates.
  • Catalyst Loading : Optimize citric acid concentration (5–10 mol%) via Design of Experiments (DoE).
  • Work-Up : Use aqueous extraction and recrystallization (e.g., DMF/acetic acid) for purity .

What are the stability considerations for this compound under varying storage conditions?

Q. Advanced Research Focus

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C.
  • Oxidative Sensitivity : Use amber vials under nitrogen to prevent dimerization (as in ).
  • Moisture : Anhydrous sodium sulfate drying is critical post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.